molecular formula C19H14BrN3O2S B4584819 N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide

N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide

Cat. No. B4584819
M. Wt: 428.3 g/mol
InChI Key: KIRAZKCNDLVINT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the nitrophenyl group, and the coupling with naphthalenamine. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the naphthalenamine and nitrophenyl groups), a thiazole ring, and a C=N bond. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The C=N bond might also be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a nitro group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They have shown promising activity against a range of bacterial species, including Gram-positive and Gram-negative bacteria . The compound’s ability to interfere with bacterial lipid biosynthesis or other vital processes makes it a candidate for developing new antimicrobial drugs.

Anticancer Properties

Research has indicated that thiazole compounds can exhibit antiproliferative effects, particularly against certain cancer cell lines such as human breast adenocarcinoma (MCF7) . The compound’s potential to act as an anticancer agent is linked to its ability to disrupt cell division and induce apoptosis in cancerous cells.

Anti-inflammatory Applications

Thiazole derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them useful in the research of treatments for chronic inflammatory diseases .

Neuroprotective Effects

Some thiazole compounds have been found to have neuroprotective effects. They may play a role in the synthesis of neurotransmitters like acetylcholine and could be beneficial in the study of neurodegenerative diseases .

Antitumor and Cytotoxic Activity

Thiazoles have been observed to possess antitumor and cytotoxic activities. They can act on tumor cells by various mechanisms, including the inhibition of DNA gyrase B, which is crucial for DNA replication in rapidly dividing cells .

Analgesic Effects

The analgesic activity of thiazole derivatives is another area of interest. These compounds can potentially modulate pain perception pathways, offering a research avenue for new pain management therapies .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. If it’s intended to be a drug or a pesticide, for example, the mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include exploring its use in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-naphthalen-1-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S.BrH/c23-22(24)15-10-8-14(9-11-15)18-12-25-19(21-18)20-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRAZKCNDLVINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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